N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)-4-methoxybenzamide
Overview
Description
“N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)-4-methoxybenzamide” is a compound that belongs to the group of azole heterocycles . Azole heterocycles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on IR, 1H, 13C NMR and mass spectral data . The structure includes a benzothiazole ring, an amide group, and a methoxy group .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed based on its melting point, NMR data, and elemental analysis . The compound has a specific melting point and specific peaks in its NMR spectrum .Future Directions
Thiazole-based compounds, such as this one, have potential for further exploration due to their wide range of biological activities . Future research could focus on modifying these compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities .
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives have a wide range of biological activities, including antimicrobial and anti-inflammatory properties . Therefore, it’s plausible that this compound may interact with various enzymes or receptors involved in these biological processes.
Mode of Action
It is known that benzothiazole derivatives can interact with various biological targets, leading to changes in cellular processes . For instance, some benzothiazole derivatives have been found to exhibit antimicrobial activity by disrupting the function of essential enzymes in microbial organisms .
Biochemical Pathways
Given the known biological activities of benzothiazole derivatives, it can be inferred that this compound may affect pathways related to inflammation and microbial growth .
Pharmacokinetics
For instance, the presence of ethoxy and methoxy groups in the molecule could potentially enhance its lipophilicity, which may improve its absorption and distribution within the body .
Result of Action
Based on the known biological activities of benzothiazole derivatives, it can be inferred that this compound may exert antimicrobial and anti-inflammatory effects .
Properties
IUPAC Name |
N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-3-30-16-8-9-17-18(11-16)32-22(24-17)25-19(27)10-14-12-31-21(23-14)26-20(28)13-4-6-15(29-2)7-5-13/h4-9,11-12H,3,10H2,1-2H3,(H,23,26,28)(H,24,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXVMXDFRGPYQRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)CC3=CSC(=N3)NC(=O)C4=CC=C(C=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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